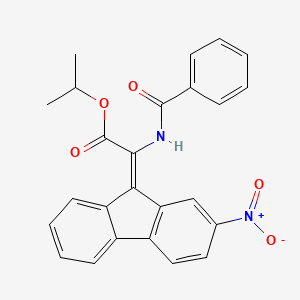![molecular formula C20H21NO3 B4982177 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system (CNS) and peripheral tissues. Adenosine receptors are widely distributed in the brain and play a critical role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. Adenosine A1 receptor antagonists have been extensively studied for their potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, depression, anxiety, and pain.
作用机制
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels, leading to decreased protein kinase A (PKA) activity and reduced phosphorylation of downstream targets. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one blocks the inhibitory effects of adenosine on cAMP/PKA signaling, leading to increased PKA activity and enhanced neurotransmitter release.
Biochemical and Physiological Effects:
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and organ studied. In the CNS, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to enhance cognitive function, including learning, memory, and attention, by increasing neuronal activity and neurotransmitter release. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been shown to have analgesic effects in animal models of pain, by blocking the inhibitory effects of adenosine on pain transmission. In the cardiovascular system, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to cause vasodilation, hypotension, and bradycardia, by blocking the vasodilatory and negative chronotropic effects of adenosine.
实验室实验的优点和局限性
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several limitations, including its relatively low solubility in water, its potential for non-specific binding to other receptors or proteins, and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one and adenosine A1 receptors, including:
1. Development of more selective and potent adenosine A1 receptor antagonists for therapeutic applications in CNS disorders.
2. Investigation of the role of adenosine A1 receptors in the regulation of synaptic plasticity and neuronal development.
3. Identification of downstream targets of adenosine A1 receptors and their role in mediating the physiological and pharmacological effects of adenosine.
4. Development of novel imaging techniques for visualizing adenosine A1 receptors in vivo and monitoring their activity in real-time.
5. Investigation of the potential interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine, serotonin, and glutamate, in the regulation of behavior and cognition.
合成方法
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be synthesized by several methods, including condensation of 3-(dimethylamino)propylamine with 2-acetylphenol, followed by cyclization with formaldehyde and acid-catalyzed dehydration. Alternatively, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be prepared by coupling of 3-(dimethylamino)propylamine with 2-hydroxy-4,6-dichloro-1,3,5-triazine, followed by reaction with 2-acetylphenol and acidic workup. The purity and yield of 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be improved by recrystallization from a suitable solvent.
科学研究应用
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been widely used as a research tool to investigate the physiological and pharmacological roles of adenosine A1 receptors in various tissues and organs. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to selectively block the inhibitory effects of adenosine on neurotransmitter release in the CNS, leading to increased neuronal activity and enhanced cognitive function. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been used to study the cardiovascular effects of adenosine, including vasodilation, hypotension, and bradycardia. In addition, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been used to investigate the role of adenosine A1 receptors in the regulation of sleep-wake cycle, pain perception, and thermoregulation.
属性
IUPAC Name |
3-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(2)13-8-14-23-20-18(22)16-11-6-7-12-17(16)24-19(20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKJBFQSTUVZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)
![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)